Technical Whitepaper: Physicochemical Profiling and Handling of N,N,N',N'-Tetramethyl-1,4-butanediamine
Technical Whitepaper: Physicochemical Profiling and Handling of N,N,N',N'-Tetramethyl-1,4-butanediamine
[1]
Executive Summary
N,N,N',N'-Tetramethyl-1,4-butanediamine (TMBDA), also known as Tetramethylputrescine, is a critical aliphatic tertiary diamine utilized as a high-efficiency catalyst in polymer chemistry and a versatile ligand in pharmaceutical synthesis.[1] Its unique structural properties—specifically the steric bulk of four methyl groups combined with a flexible four-carbon linker—confer distinct basicity and coordination behaviors compared to its primary amine analogue, putrescine.[1]
This technical guide provides a rigorous analysis of TMBDA’s physicochemical properties, solution thermodynamics, and handling protocols.[1] It is designed for researchers requiring high-purity reagents for drug development, coordination chemistry, and polymerization catalysis.[1]
Molecular Identity & Structural Analysis[1][2]
TMBDA is characterized by a linear butane backbone terminated by two dimethylamino groups.[1] Unlike primary amines, the tertiary amine termini prevent hydrogen bond donation, significantly altering its boiling point and solubility profile relative to putrescine.[1]
| Parameter | Data |
| IUPAC Name | N,N,N',N'-Tetramethylbutane-1,4-diamine |
| Common Synonyms | Tetramethylputrescine; TMBDA; 1,4-Bis(dimethylamino)butane |
| CAS Registry Number | 111-51-3 |
| Molecular Formula | C₈H₂₀N₂ |
| Molecular Weight | 144.26 g/mol |
| SMILES | CN(C)CCCCN(C)C |
| InChI Key | VEAZEPMQWHPHAG-UHFFFAOYSA-N |
Critical Physical Properties[1][6]
The following data aggregates experimental values from standard chemical safety and property databases. Accurate knowledge of these values is essential for designing reaction parameters, particularly reflux temperatures and distillation set-points.[1]
Table 1: Physicochemical Data Profile[1][2]
| Property | Value | Conditions / Context |
| Physical State | Liquid | Clear, Colorless to Pale Yellow |
| Boiling Point | 166–167 °C | @ 760 mmHg (Standard Atmosphere) |
| Melting Point | -100 °C | Remains liquid at ultra-low temps |
| Density | 0.792 g/mL | @ 25 °C (Less dense than water) |
| Refractive Index ( | 1.428 | @ 20 °C (Purity Indicator) |
| Flash Point | 43 °C (109 °F) | Closed Cup (Flammable Liquid) |
| Vapor Pressure | ~1.64 mmHg | @ 20 °C |
| LogP (Octanol/Water) | ~0.89 | Moderate lipophilicity |
Senior Scientist Insight: The refractive index (1.428) is a rapid, non-destructive quality control metric.[1] If your sample reads significantly higher (>1.435), suspect oxidation or water contamination.[1]
Thermodynamic & Solution Behavior[1]
Basicity and pKa
TMBDA acts as a diprotic base.[1] While the predicted pKa is approximately 10.00 , the practical basicity in aqueous solution is nuanced by solvation effects.[1]
-
Tertiary Amine Character: The methyl groups increase electron density at the nitrogen via inductive effects (+I), theoretically increasing basicity.[1] However, they also introduce steric hindrance that disrupts water solvation of the protonated cation.[1]
-
Operational pH: In biological buffers, TMBDA exists predominantly as a dication (
) at neutral pH (7.4), making it an effective counter-ion or electrostatic linker in drug delivery systems.[1]
Solubility Profile
-
Water: Miscible.[1] The hydrogen bond accepting capability of the nitrogen lone pairs facilitates high aqueous solubility.[1]
-
Organic Solvents: Highly soluble in ethanol, chloroform, DMSO, and common organic reaction media due to the lipophilic butyl chain and methyl groups.[1]
Handling, Stability & Purification Protocols
Safety Warning: TMBDA is Corrosive (Skin Corr.[1] 1B) and Flammable .[1] All manipulations must occur in a fume hood.[1]
Stability Challenges
TMBDA is sensitive to atmospheric carbon dioxide (
-
Carbamate Formation: Like many amines, it reacts with atmospheric
to form carbamate salts, observed as white crusts/precipitates on the bottle cap.[1] -
Oxidation: Prolonged exposure to air can lead to N-oxide impurities, which yellow the liquid and alter the refractive index.[1]
Protocol: Vacuum Distillation for High-Purity Applications
For catalytic or pharmaceutical applications requiring >99% purity, simple filtration is insufficient.[1] Distillation under reduced pressure is the gold standard.[1]
Equipment:
Workflow:
-
Setup: Assemble glassware under a nitrogen flush to remove oxygen.[1]
-
Vacuum Application: Reduce pressure to 10–15 mmHg .
-
Heating: Gently heat the oil bath. The boiling point will drop significantly (approx. 55–60 °C @ 10 mmHg ).[1]
-
Fraction Collection: Discard the first 5% (forerun) containing volatile impurities/water.[1] Collect the main fraction when the temperature stabilizes.[1]
-
Storage: Immediately transfer to an amber glass vial, overlay with Argon/Nitrogen, and seal with a Parafilm-wrapped cap.
Visualization: Purification Logic Flow
Figure 1: Decision logic for the purification of TMBDA to remove oxidation byproducts and carbonates.
Application Context in Drug Development[1][7][8][9]
Polymerization Catalyst (Polyurethanes & Epoxies)
TMBDA is a "blowing catalyst."[1] In polyurethane foam production, it preferentially catalyzes the reaction between isocyanate and water (generating
-
Mechanism: The sterically accessible lone pairs facilitate proton transfer, lowering the activation energy for the isocyanate-water reaction.[1]
Ligand in Coordination Chemistry
In drug development, TMBDA serves as a bidentate ligand for platinum and copper anticancer complexes.[1]
-
Chelation: The 4-carbon bite angle allows for the formation of stable 7-membered chelate rings with metal centers.[1]
-
Solubility: The methyl groups enhance the lipid solubility of the resulting metal complex, potentially improving cell membrane permeability compared to unsubstituted amine ligands.[1]
Visualization: Structure-Property-Function Map[1]
Figure 2: Correlation between TMBDA's physicochemical properties and its industrial/pharmaceutical applications.[1]
References
-
ChemicalBook. (2025).[1] N,N,N',N'-Tetramethyl-1,4-butanediamine Chemical Properties and Safety Data. Retrieved from [1]
-
PubChem. (2025).[1] N,N,N',N'-Tetramethyl-1,4-butanediamine Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] N,N,N',N'-Tetramethyl-1,4-butanediamine Product Specification. Merck KGaA.[1][2] Retrieved from [1]
-
NIST. (2025). 1,4-Butanediamine, N,N,N',N'-tetramethyl- Thermochemical Data. National Institute of Standards and Technology.[1] Retrieved from [1]
-
ChemImpex. (2025).[1] N,N,N',N'-Tetramethyl-1,4-diaminobutane Applications in Polymer and Pharma. Retrieved from [1]
